molecular formula C19H26ClN3O4 B1256705 4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol;hydrochloride

4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol;hydrochloride

Cat. No.: B1256705
M. Wt: 395.9 g/mol
InChI Key: FGPZRTQNJSSCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BN82002 (hydrochloride) is a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family. It inhibits CDC25A, CDC25B2, CDC25B3, CDC25C, and 25C-cat with IC50 values of 2.4, 3.9, 6.3, 5.4, and 4.6 μM, respectively . Additionally, BN82002 (hydrochloride) exhibits approximately 20-fold greater selectivity over CD45 tyrosine phosphatase . This compound has shown significant potential in scientific research, particularly in the fields of cancer research and cell cycle regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BN82002 (hydrochloride) involves multiple steps, starting from commercially available starting materials.

Industrial Production Methods

Industrial production of BN82002 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

BN82002 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents, leading to structurally diverse analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BN82002 (hydrochloride) stands out due to its irreversible inhibition mechanism and high selectivity for CDC25 phosphatases. This unique combination of properties makes it a valuable tool for studying cell cycle regulation and developing potential therapeutic agents .

Properties

Molecular Formula

C19H26ClN3O4

Molecular Weight

395.9 g/mol

IUPAC Name

4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C19H25N3O4.ClH/c1-20(2)17-11-15(19(23)18(12-17)26-4)13-21(3)10-9-14-5-7-16(8-6-14)22(24)25;/h5-8,11-12,23H,9-10,13H2,1-4H3;1H

InChI Key

FGPZRTQNJSSCAQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C(=C1)OC)O)CN(C)CCC2=CC=C(C=C2)[N+](=O)[O-].Cl

Synonyms

BN 82002
BN82002

Origin of Product

United States

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